molecular formula C14H15NO3 B15199892 N,N-bis(4-methoxyphenyl)hydroxylamine CAS No. 20297-28-3

N,N-bis(4-methoxyphenyl)hydroxylamine

Cat. No.: B15199892
CAS No.: 20297-28-3
M. Wt: 245.27 g/mol
InChI Key: GYLCBOOGXYLHKE-UHFFFAOYSA-N
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Description

N,N-bis(4-methoxyphenyl)hydroxylamine is an organic compound with the molecular formula C14H14NO3. It is known for its role as a free radical and has applications in various fields of scientific research. The compound is characterized by the presence of two methoxyphenyl groups attached to a hydroxylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(4-methoxyphenyl)hydroxylamine typically involves the reaction of 4-methoxyaniline with hydroxylamine under controlled conditions. One common method includes the use of an oxidizing agent to facilitate the formation of the hydroxylamine group. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(4-methoxyphenyl)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amines or other reduced species.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other peroxides.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions include nitroso compounds, nitro compounds, and substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N,N-bis(4-methoxyphenyl)hydroxylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-bis(4-methoxyphenyl)hydroxylamine involves its ability to act as a free radical. It can interact with various molecular targets, including enzymes and cellular components, leading to oxidative stress or other biochemical effects. The pathways involved in its action are complex and depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N,N-bis(4-methoxyphenyl)naphthalen-2-amine
  • N-(4-methoxyphenyl)hydroxylamine
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

N,N-bis(4-methoxyphenyl)hydroxylamine is unique due to its specific structural features and reactivity. Its ability to act as a free radical and participate in various chemical reactions makes it a valuable compound in research and industrial applications.

Properties

CAS No.

20297-28-3

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

N,N-bis(4-methoxyphenyl)hydroxylamine

InChI

InChI=1S/C14H15NO3/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12/h3-10,16H,1-2H3

InChI Key

GYLCBOOGXYLHKE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)O

Origin of Product

United States

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